



Application Notes: Digoxigenin (DIG) for In Situ Hybridization Techniques

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Compound of Interest		
Compound Name:	Conen	
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Introduction

Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant (Digitalis lanata) and is not naturally present in animal tissues.[1] This property makes it an excellent tool for non-radioactive in situ hybridization (ISH), a technique used to visualize specific nucleic acid sequences (DNA or RNA) within the context of morphologically preserved cells or tissues.[2] The DIG system offers high sensitivity and specificity, rivaling and often exceeding traditional radioactive methods while avoiding the associated hazards and lengthy exposure times.[2][3] DIG-labeled probes are stable for over a year, ensuring consistency in long-term studies.[4][5]

Principle of the DIG System

The methodology is based on the incorporation of DIG-labeled nucleotides (e.g., DIG-11-UTP for RNA probes) into a nucleic acid probe.[6] This probe is then hybridized to the target sequence within the sample. The hybridized probe is subsequently detected using a high-affinity antibody specifically directed against DIG.[7] This primary antibody is typically conjugated to an enzyme, most commonly alkaline phosphatase (AP) or horseradish peroxidase (POD).[8][9] The addition of a chromogenic substrate results in a localized, colored precipitate at the site of the target nucleic acid, allowing for precise visualization.[6][10] Alternatively, chemiluminescent or fluorescent detection methods can be employed.[8]

Applications



The DIG-ISH system is a versatile tool for a wide range of applications in basic research and diagnostics, including:

- Gene Expression Analysis: Visualizing the spatial and temporal expression patterns of specific mRNAs in tissues and embryos.[6][11]
- Virology: Detecting viral DNA or RNA in infected cells and tissues.[2][3]
- Genomics: Localizing specific DNA sequences on chromosomes.
- Developmental Biology: Mapping gene expression during embryogenesis.

Advantages of the DIG System

- High Sensitivity: Capable of detecting rare transcripts, with some studies reporting detection limits as low as 0.03 pg.[4] The sensitivity is comparable to radioactive probes.[3]
- Low Background: The exclusive plant origin of DIG and the high affinity of the anti-DIG antibody result in minimal non-specific binding and a high signal-to-noise ratio.[1][8][12]
- High Resolution: Provides excellent cellular and subcellular localization of target nucleic acids.[2]
- Safety and Stability: Eliminates the risks associated with radioactivity. DIG-labeled probes are stable for more than a year at -20°C.[4][5]
- Speed: The entire procedure, from hybridization to detection, can be completed much faster than autoradiography-based methods.[2]

Quantitative Data

The performance of DIG-labeled probes has been compared with other labeling methods, demonstrating its high sensitivity and specificity.



Parameter	Digoxigenin (DIG) System	Biotin System	Radiolabeled (³⁵ S) System
Detection Limit	High sensitivity; can detect as low as 0.03- 0.1 pg of target nucleic acid.[4]	Generally less sensitive than DIG.[3]	High sensitivity, but requires long exposure times.[2]
Signal-to-Noise Ratio	High; low background due to the absence of endogenous DIG in animal tissues.[12]	Lower; endogenous biotin in tissues can cause significant background.[12]	Can have high background from non-specific probe binding.
Resolution	Excellent cellular and subcellular resolution. [2]	Good cellular resolution.	Poorer resolution due to signal scatter from isotopes.[11]
Probe Stability	High; stable for over one year when stored properly.[4][5]	High; stable for long periods.	Low; probes decay over time.
Turnaround Time	Short; results are typically obtained within 1-2 days.[2]	Short; results within 1- 2 days.	Long; requires days to weeks of autoradiographic exposure.[2]

Experimental Protocols

Here are detailed protocols for the key stages of using a DIG-labeled RNA probe for ISH on paraffin-embedded tissue sections.

Protocol 1: Synthesis of DIG-Labeled RNA Probe

This protocol describes the in vitro transcription of a DIG-labeled antisense RNA probe from a linearized plasmid DNA template containing a T7 or T3 RNA polymerase promoter.[4][7]

Materials:

Linearized plasmid DNA template (1 μg)



- · 10X Transcription Buffer
- 10X DIG RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and DIG-11-UTP)
- RNase Inhibitor
- T7 or T3 RNA Polymerase
- Nuclease-free water

Procedure:

- Combine the following reagents in a nuclease-free microfuge tube at room temperature, in order:
 - Linearized plasmid DNA: 1 μg
 - 10X Transcription Buffer: 2 μl
 - 10X DIG RNA Labeling Mix: 2 μl
 - RNase Inhibitor: 1 μl
 - T7 or T3 RNA Polymerase: 2 μl
 - Nuclease-free water: to a final volume of 20 μl
- Mix gently and centrifuge briefly to collect the contents at the bottom of the tube.
- Incubate for 2 hours at 37°C.
- (Optional) To remove the DNA template, add 2 μl of RNase-free DNase I and incubate for 15 minutes at 37°C.
- Purify the probe using a spin column or ethanol precipitation.
- Assess probe integrity and yield by running 1-2 µl on a denaturing agarose gel. A successful reaction will show a distinct band corresponding to the transcript size.[4] Store the probe at -80°C.[11]



Protocol 2: In Situ Hybridization on Paraffin Sections

This protocol outlines the steps for pre-treating tissue sections, hybridizing the DIG-labeled probe, and performing post-hybridization washes.[10]

Day 1: Pre-treatment and Hybridization

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 x 10 minutes.
 - Immerse in 100% Ethanol: 2 x 5 minutes.
 - Immerse in 95% Ethanol: 5 minutes.
 - Immerse in 70% Ethanol: 5 minutes.
 - Rinse in DEPC-treated water: 5 minutes.
- Fixation: Place slides in 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[10][13]
- Washes: Wash slides in PBS: 3 x 5 minutes.[10]
- Acetylation (to reduce background):
 - Place slides in a freshly prepared solution of 0.1 M triethanolamine (pH 8.0).
 - Add acetic anhydride to a final concentration of 0.25% (v/v) and stir for 10 minutes.[10]
 - Wash in PBS: 2 x 5 minutes.
- Prehybridization:
 - Cover the tissue section with hybridization buffer (e.g., 50% formamide, 5X SSC, 5X Denhardt's solution, 250 μg/ml yeast tRNA).
 - Incubate in a humidified chamber at the hybridization temperature (e.g., 65°C) for 1-2 hours.



Hybridization:

- Dilute the DIG-labeled probe in pre-warmed hybridization buffer (a typical starting concentration is 100-200 ng/ml).[4]
- Denature the probe by heating at 80-85°C for 5 minutes, then immediately chill on ice.[10]
- Drain the prehybridization solution from the slides and apply the probe solution.
- Cover with a coverslip, avoiding air bubbles.
- Incubate in a humidified chamber at 65°C overnight (16-24 hours).[10]

Day 2: Post-Hybridization Washes and Immunological Detection

- Stringency Washes:
 - Remove coverslips by immersing slides in 5X SSC at 65°C.
 - Wash in 0.2X SSC at 65°C: 3 x 20 minutes. This high-stringency wash removes nonspecifically bound probes.
 - Rinse in a Tris-buffered saline solution with Tween-20 (TBST).

Blocking:

Incubate slides in a blocking solution (e.g., TBST with 2% blocking reagent and 20% heat-inactivated sheep serum) for 1-2 hours at room temperature to prevent non-specific antibody binding.[9]

Antibody Incubation:

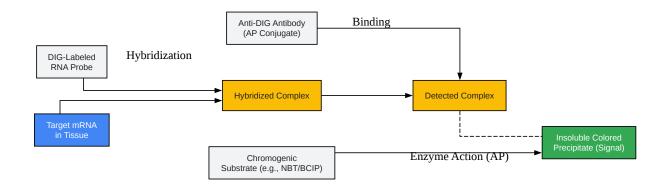
- Dilute the anti-DIG-AP (alkaline phosphatase) Fab fragments in blocking solution (e.g., 1:2000 to 1:5000).[9]
- Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.



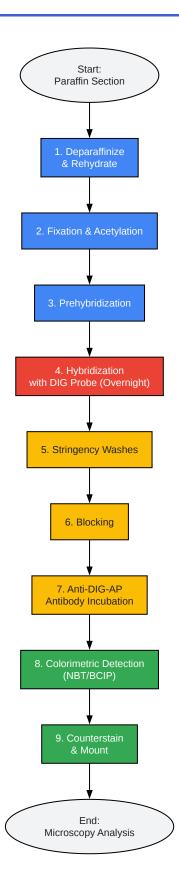
- Washes: Wash slides in TBST: 3 x 15 minutes.
- Detection:
 - Equilibrate slides in an alkaline phosphatase buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂).
 - Prepare the color substrate solution by adding NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolylphosphate p-toluidine salt) to the AP buffer.
 - Incubate slides with the substrate solution in the dark. Monitor color development (can take from 30 minutes to several hours).
- Stopping the Reaction: Stop the color reaction by immersing slides in a Tris-EDTA buffer.
- Counterstaining and Mounting:
 - o (Optional) Counterstain with a nuclear stain like Nuclear Fast Red.[14]
 - Dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.

Visualizations









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